3-Bromo-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]-4-methoxybenzohydrazide
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Overview
Description
3-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]-4-methoxybenzohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a heptyloxy group, and a methoxy group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]-4-methoxybenzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with 4-(heptyloxy)benzaldehyde in the presence of a brominating agent. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified by recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the hydrazide group, converting it into amines or other reduced forms.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals for treating various diseases .
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3-Bromo-N-[4-(heptyloxy)phenyl]-4-methoxybenzamide: This compound shares a similar core structure but lacks the hydrazide group.
3-Bromo-N-{[4-(heptyloxy)phenyl]carbamothioyl}-4-methylbenzamide: This compound has a similar structure but includes a carbamothioyl group instead of a hydrazide group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a different substituent on the benzene ring but shares the bromine atom and benzene core.
Uniqueness: The uniqueness of 3-Bromo-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]-4-methoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H27BrN2O3 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(4-heptoxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C22H27BrN2O3/c1-3-4-5-6-7-14-28-19-11-8-17(9-12-19)16-24-25-22(26)18-10-13-21(27-2)20(23)15-18/h8-13,15-16H,3-7,14H2,1-2H3,(H,25,26)/b24-16+ |
InChI Key |
NTMVAOXQGVMSQS-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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